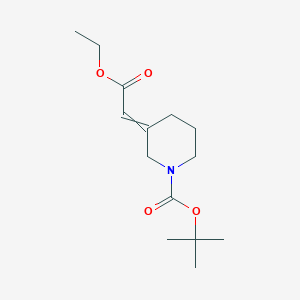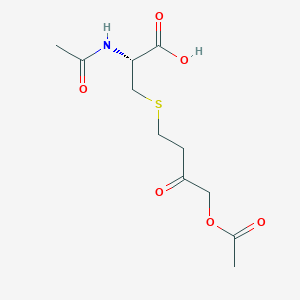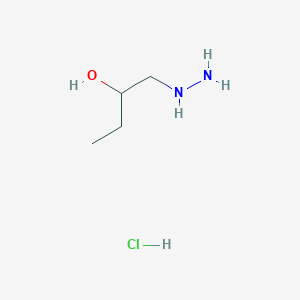
2-Oxo-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-phenylpropanenitrile, also known as benzoylacetonitrile, is an organic compound with the molecular formula C9H7NO. It is a nitrile derivative of phenylpropanone and is characterized by the presence of a nitrile group (-CN) and a ketone group (-CO-) attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-3-phenylpropanenitrile involves the nucleophilic acylation of aromatic aldehydes with 2-bromoacetonitrile. This reaction is catalyzed by N-heterocyclic carbenes (NHCs) and typically occurs under mild conditions, resulting in high yields . The reaction proceeds as follows:
- Aromatic aldehyde reacts with 2-bromoacetonitrile in the presence of NHC catalyst.
- The reaction mixture is stirred at room temperature for 5-6 hours.
- The product is purified using hexane/ethyl acetate as an eluent.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions with conjugated enynones, leading to the formation of polyfunctional δ-diketones.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds, such as substituted 5,6-dihydro-4H-1,2-diazepines.
Common Reagents and Conditions
Sodium Methoxide (MeONa): Used as a base in Michael addition reactions.
Hydrazine: Utilized in cyclization reactions to form diazepines.
Major Products
Polyfunctional δ-Diketones: Formed through Michael addition reactions.
Substituted Diazepines: Produced via cyclization reactions with hydrazine.
Scientific Research Applications
2-Oxo-3-phenylpropanenitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing various polyfunctional compounds and heterocycles.
Pharmaceuticals: Its derivatives are explored for potential therapeutic properties.
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenylpropanenitrile in chemical reactions involves its role as a nucleophile or electrophile, depending on the reaction conditions. In Michael addition reactions, it acts as a nucleophile, attacking the electrophilic carbon of conjugated enynones . The presence of the nitrile and ketone groups enhances its reactivity and facilitates the formation of complex products.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-phenylpropanenitrile: Similar structure but with a different position of the nitrile group.
2-Cyanoacetophenone: Another nitrile derivative with similar reactivity.
Uniqueness
2-Oxo-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
IUPAC Name |
2-phenylacetyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCZVMBATVEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(2,5-Dimethylphenyl)cyclobutyl]methanol](/img/structure/B15046487.png)




![5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol](/img/structure/B15046525.png)

